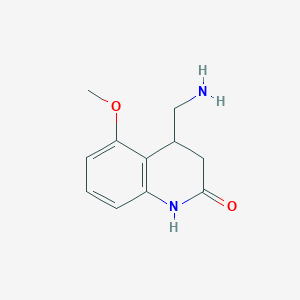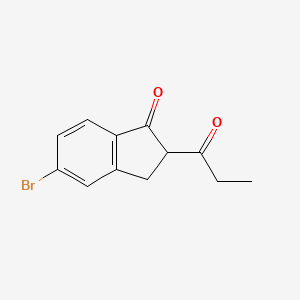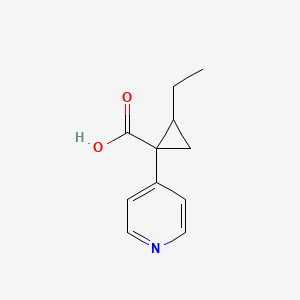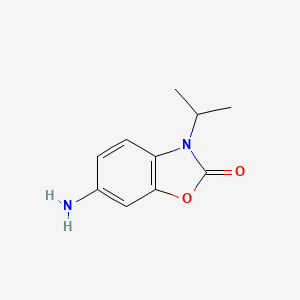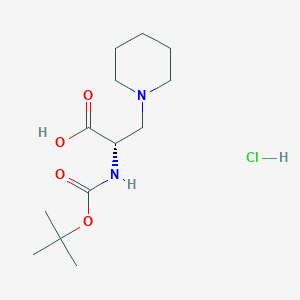
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is a chemical compound that is commonly used in organic synthesis and medicinal chemistry. It is a derivative of alanine, an amino acid, and contains a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amine functionalities during chemical reactions, allowing for selective transformations without interference from the amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group is introduced by reacting alanine with di-tert-butyl dicarbonate under basic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the Boc-protected alanine reacts with piperidine .
Industrial Production Methods
Industrial production of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride follows similar synthetic routes but often employs more efficient and scalable methods.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in ethyl acetate, and oxalyl chloride in methanol.
Substitution: Reagents such as sodium t-butoxide in tetrahydrofuran (THF) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of peptidomimetics and other bioactive compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex molecules.
Pharmaceutical Industry: It is employed in the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride involves the protection and deprotection of the amino group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)sulfamoyl chloride: Another compound with a Boc protecting group, used for similar purposes in organic synthesis.
tert-Butyl N-(chlorosulfonyl)carbamate: Used for the protection of amine groups in various chemical reactions.
Uniqueness
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is unique due to its combination of the Boc-protected alanine and the piperidine moiety, making it a versatile intermediate in the synthesis of complex molecules and bioactive compounds .
Properties
Molecular Formula |
C13H25ClN2O4 |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)14-10(11(16)17)9-15-7-5-4-6-8-15;/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17);1H/t10-;/m0./s1 |
InChI Key |
WIAQYQLFSJINJF-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCCCC1)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


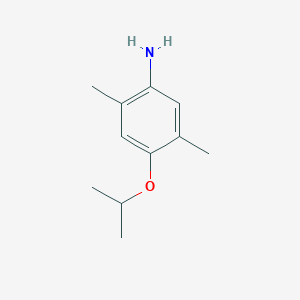
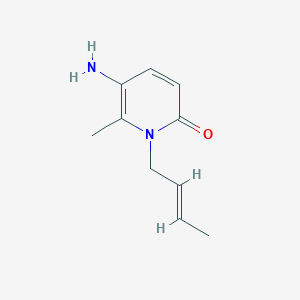
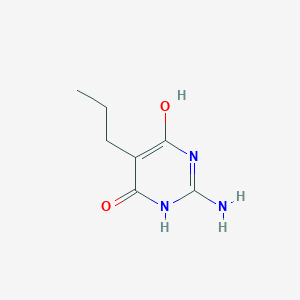

amine](/img/structure/B13305664.png)
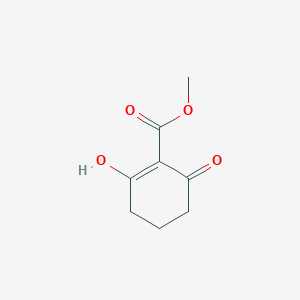

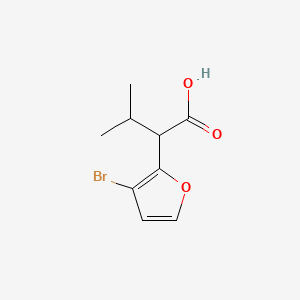
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
